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Compound of Interest

Compound Name:
6-Bromo-3-hydroxypyrazine-2-

carboxamide

Cat. No.: B1279246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-3-hydroxypyrazine-2-carboxamide is a critical heterocyclic intermediate, primarily

recognized for its role in the synthesis of the broad-spectrum antiviral agent, Favipiravir.

Beyond its function as a synthetic precursor, this compound has also been identified as a

potential antiviral agent in its own right, exhibiting inhibitory activity against viral polymerases,

including Human Immunodeficiency Virus (HIV) reverse transcriptase.[1] This technical guide

provides a comprehensive review of the available literature on 6-Bromo-3-hydroxypyrazine-2-
carboxamide, focusing on its synthesis, chemical properties, and biological activities. Detailed

experimental protocols and structured data are presented to facilitate further research and

development.

Chemical Properties and Data
A summary of the key chemical identifiers and properties for 6-Bromo-3-hydroxypyrazine-2-
carboxamide is provided in the table below for easy reference.
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Property Value Reference

CAS Number 259793-88-9 [1]

Molecular Formula C₅H₄BrN₃O₂ [1]

Molecular Weight 218.01 g/mol [1]

IUPAC Name
6-bromo-3-hydroxypyrazine-2-

carboxamide

Synonyms

5-bromo-2-oxo-1H-pyrazine-3-

carboxamide, 6-Bromo-3,4-

dihydro-3-

oxopyrazinecarboxamide

[1]

Physical Appearance Solid

Storage Conditions
Store at 10°C - 25°C in a well-

closed container
[1]

Synthesis of 6-Bromo-3-hydroxypyrazine-2-
carboxamide
The synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide is most commonly achieved

through the bromination of 3-hydroxypyrazine-2-carboxamide. The following protocol is based

on a method described in the patent literature, which offers a good yield and purity.

Experimental Protocol: Synthesis from 3-
hydroxypyrazine-2-carboxamide
Materials:

3-hydroxypyrazine-2-carboxamide (or its sodium salt, (3-oxo-3,4-dihydropyrazine-2-

carbonyl)amide sodium)

Acetonitrile

Phosphoric acid or Acetic acid
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Liquid bromine

Water

Procedure:

Reaction Setup: In a suitable reaction vessel (e.g., a 1000mL three-neck flask), add 560mL

of acetonitrile.

Addition of Starting Material: Under a nitrogen atmosphere and with stirring, add 80g of (3-

oxo-3,4-dihydropyrazine-2-carbonyl)amide sodium to the acetonitrile.

pH Adjustment: Control the temperature of the reaction mixture between 10-20°C. Add 9g of

phosphoric acid to adjust the pH of the solution to approximately 6. This step is crucial for

ensuring the bromination reaction occurs under mild conditions and minimizes side

reactions.

Bromination: Slowly add 86g of liquid bromine dropwise to the reaction mixture. Maintain the

temperature of the reaction liquid between 5-25°C during the addition.

Reaction Monitoring: After the addition of bromine is complete, allow the reaction to proceed

with stirring. Monitor the progress of the reaction by High-Performance Liquid

Chromatography (HPLC). Typically, the reaction is complete within 1-2 hours.

Work-up and Isolation:

Once the reaction is complete, filter the reaction solution.

The resulting filter cake is then slurried with water until the pH of the filtrate is between 6

and 7. This step removes any remaining acid.

The purified wet product is collected by filtration.

Drying: Dry the wet product in an oven at a temperature of 60-70°C to obtain the final

product, 6-bromo-3-hydroxypyrazine-2-carboxamide.

Expected Yield: 80-85%
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Diagram of Synthetic Workflow:
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Caption: Workflow for the synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide.

Biological Activity: Antiviral Properties
6-Bromo-3-hydroxypyrazine-2-carboxamide has been identified as a potential antiviral

agent, with activity reported against HIV.[1] The proposed mechanism of action is the inhibition

of viral polymerase, a key enzyme in the replication cycle of many viruses.

Inhibition of HIV Reverse Transcriptase
The compound is suggested to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

[1] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse

transcriptase enzyme, distinct from the active site. This binding induces a conformational

change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of

the viral RNA genome into DNA.

While the potential for anti-HIV activity has been noted, specific quantitative data such as IC₅₀

or Kᵢ values for 6-Bromo-3-hydroxypyrazine-2-carboxamide are not readily available in the

public domain. Further research is required to quantify its inhibitory potency against HIV

reverse transcriptase and other viral polymerases.

Representative Experimental Protocol: Non-Nucleoside
Reverse Transcriptase Inhibitor (NNRTI) Assay
The following is a general protocol for an in vitro assay to determine the inhibitory activity of a

compound against HIV-1 reverse transcriptase. This protocol is representative and would need

to be optimized for the specific compound of interest, 6-Bromo-3-hydroxypyrazine-2-
carboxamide.
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Materials:

Recombinant HIV-1 Reverse Transcriptase (RT)

Test compound (6-Bromo-3-hydroxypyrazine-2-carboxamide) dissolved in a suitable

solvent (e.g., DMSO)

NNRTI positive control (e.g., Nevirapine)

Reaction buffer (containing template-primer such as poly(A)·oligo(dT), dNTPs including a

labeled nucleotide like DIG-dUTP, and necessary salts)

Streptavidin-coated microplates

Wash buffer

Anti-DIG-POD antibody conjugate

Peroxidase substrate (e.g., ABTS)

Stop solution

Plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound and the positive

control in the reaction buffer. Include a "no drug" control (vehicle only) and a "no enzyme"

control.

Reaction Setup: In the wells of a microplate, add the diluted compounds.

Enzyme Addition: Add the diluted HIV-1 RT to each well, except for the "no enzyme" control

wells.

Reaction Initiation: Start the reverse transcription reaction by adding the reaction buffer

containing the template-primer and dNTPs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1279246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate at 37°C for 1 to 2 hours.

Capture of Product: Transfer the reaction mixture to a streptavidin-coated plate to capture

the newly synthesized, biotinylated DNA product. Incubate for 1 hour at 37°C.

Washing: Wash the plate multiple times with wash buffer to remove unincorporated

nucleotides and unbound enzyme.

Detection:

Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C.

Wash the plate again to remove unbound antibody.

Add the peroxidase substrate and incubate in the dark until a color change is observed.

Stop the reaction by adding the stop solution.

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate

reader.

Data Analysis:

Subtract the background absorbance (from the "no enzyme" control) from all other

readings.

Normalize the data to the "no drug" control (representing 100% enzyme activity).

Plot the percentage of inhibition against the logarithm of the compound concentration.

Calculate the IC₅₀ value using a non-linear regression curve fit.

Diagram of NNRTI Mechanism of Action:
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Caption: Conceptual diagram of the allosteric inhibition of HIV reverse transcriptase by a non-

nucleoside inhibitor.

Role as an Intermediate in Favipiravir Synthesis
The primary application of 6-Bromo-3-hydroxypyrazine-2-carboxamide is as a key starting

material in the synthesis of Favipiravir (T-705), a potent antiviral drug effective against a wide

range of RNA viruses. The bromo substituent at the 6-position serves as a good leaving group

for the introduction of a fluorine atom, a critical step in the synthesis of Favipiravir. Various

synthetic routes have been developed, and the use of this bromo-intermediate is a common

strategy.

Conclusion
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6-Bromo-3-hydroxypyrazine-2-carboxamide is a valuable compound for researchers in the

fields of medicinal chemistry and drug development. Its established role as a key intermediate

in the synthesis of Favipiravir makes it a compound of significant interest. Furthermore, its

potential as a direct-acting antiviral agent, particularly against HIV, warrants further

investigation to fully characterize its biological activity and therapeutic potential. The detailed

synthetic protocol and the representative assay method provided in this guide are intended to

support and stimulate further research into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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